

3-(Trifluoromethyl)benzoyl chloride physical properties

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)benzoyl chloride

Cat. No.: B1294347

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Technical Guide: 3-(Trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of **3-(Trifluoromethyl)benzoyl chloride**, general experimental methodologies for their determination, and its application in the synthesis of heterocyclic compounds relevant to drug discovery.

Core Physical and Chemical Properties

3-(Trifluoromethyl)benzoyl chloride is a colorless to light yellow liquid.^{[1][2]} It is a versatile reagent in organic synthesis, often utilized for the introduction of the 3-(trifluoromethyl)benzoyl moiety into molecules.^[1]

Quantitative Physical Properties

The following table summarizes the key physical properties of **3-(Trifluoromethyl)benzoyl chloride**.

Property	Value	Source(s)
CAS Number	2251-65-2	[3]
Molecular Formula	C ₈ H ₄ ClF ₃ O	[1][3][4]
Molecular Weight	208.56 g/mol	[4]
Boiling Point	184-186 °C at 750 mmHg	
85 °C at 10 mmHg	[1]	
Density	1.383 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.477	
Flash Point	113 °C (closed cup)	
Solubility	Decomposes in water.	
Purity	Typically ≥98% (GC)	[1][2]

Experimental Protocols for Physical Property Determination

While specific experimental documentation for the properties listed above is not detailed in common literature, the following outlines standard laboratory procedures for their determination.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like **3-(Trifluoromethyl)benzoyl chloride**, this can be determined by distillation.

- Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating mantle.
- Procedure:
 - The liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling.

- The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
- The liquid is heated, and the temperature is recorded when the vapor condensation on the thermometer remains constant. This temperature is the boiling point at the recorded atmospheric pressure.

Density Determination

Density is the mass per unit volume of a substance.

- Apparatus: A pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.
- Procedure (using a graduated cylinder):
 - The mass of a clean, dry graduated cylinder is recorded.
 - A known volume of the liquid is added to the graduated cylinder, and the volume is recorded.
 - The mass of the graduated cylinder with the liquid is recorded.
 - The mass of the liquid is determined by subtraction, and the density is calculated by dividing the mass by the volume.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance.

- Apparatus: An Abbe refractometer.
- Procedure:
 - A few drops of the liquid are placed on the prism of the refractometer.
 - The prism is closed, and the light source is adjusted.

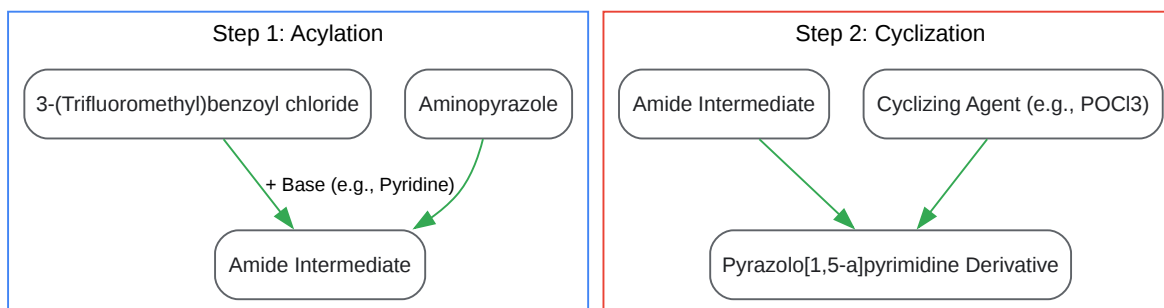
- The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
- The refractive index is read from the scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Application in Heterocyclic Synthesis

3-(Trifluoromethyl)benzoyl chloride serves as a key building block in the synthesis of various heterocyclic compounds. Notably, it is used in the preparation of intermediates for the synthesis of C-2 and C-3 substituted pyrazolo[1,5-a]pyrimidines. Pyrazolo[1,5-a]pyrimidines are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.

Proposed Synthetic Workflow: Synthesis of a Pyrazolo[1,5-a]pyrimidine Intermediate

The following diagram illustrates a plausible workflow for the synthesis of a pyrazolo[1,5-a]pyrimidine intermediate using **3-(Trifluoromethyl)benzoyl chloride**. This pathway involves the acylation of an aminopyrazole followed by a cyclization reaction.



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Caption: Synthetic workflow for a pyrazolo[1,5-a]pyrimidine derivative.

Experimental Protocol: Synthesis of N-(1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide (Amide Intermediate)

This protocol describes the acylation of an aminopyrazole with **3-(Trifluoromethyl)benzoyl chloride**.

- **Reaction Setup:** A solution of 5-amino-1H-pyrazole (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon). A base, such as pyridine or triethylamine (1.1 to 1.5 equivalents), is added to the solution.
- **Addition of Acylating Agent:** The solution is cooled in an ice bath (0 °C). **3-(Trifluoromethyl)benzoyl chloride** (1 equivalent) is added dropwise to the stirred solution.
- **Reaction Monitoring:** The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-12 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC).
- **Workup:** Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure N-(1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide intermediate.

The subsequent cyclization to form the pyrazolo[1,5-a]pyrimidine ring would typically involve treatment of this intermediate with a dehydrating/cyclizing agent like phosphorus oxychloride (POCl₃) or a strong acid, often at elevated temperatures. The precise conditions for this second step would require specific experimental development.

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